The Strategic Intermediate: A Technical Guide to 3-Bromo-6-chloroimidazo[1,2-a]pyrazine
The Strategic Intermediate: A Technical Guide to 3-Bromo-6-chloroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Isomeric Specificity and Synthetic Potential
The landscape of heterocyclic chemistry is vast and intricate, with subtle structural modifications often leading to profound differences in chemical reactivity and biological activity. This guide focuses on 3-Bromo-6-chloroimidazo[1,2-a]pyrazine , a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry. It is crucial to note that while the query "6-Bromo-3-chloroimidazo[1,2-a]pyrazine" is sometimes used, the overwhelmingly prevalent and scientifically indexed isomer is 3-Bromo-6-chloroimidazo[1,2-a]pyrazine , which will be the subject of this technical guide. This distinction is vital for accurate sourcing, synthesis, and application in research and development.
This molecule, belonging to the imidazo[1,2-a]pyrazine class of fused nitrogen heterocycles, serves as a versatile scaffold for the synthesis of a new generation of therapeutic agents. Its unique electronic properties and strategically positioned reactive sites—a bromine atom at the 3-position and a chlorine atom at the 6-position—allow for selective functionalization, making it a valuable building block in the construction of complex molecular architectures with tailored biological functions. This guide will provide an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its pivotal role in the development of novel therapeutics targeting critical signaling pathways.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine is fundamental for its effective use in a laboratory setting. This includes ensuring proper storage and handling to maintain its stability and integrity.
| Property | Value | Source(s) |
| CAS Number | 1214875-36-1 | [1] |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, protect from light, stored under inert gas | [2] |
| InChI Key | WKFCIHMQPLOMFY-UHFFFAOYSA-N | [1] |
Safety and Handling:
3-Bromo-6-chloroimidazo[1,2-a]pyrazine is classified as harmful and requires careful handling in a laboratory environment.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine: A Step-by-Step Protocol
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with an α-halocarbonyl compound. The following protocol is a representative method for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine, constructed from established synthetic strategies for related compounds.
Reaction Principle: The synthesis proceeds via a cyclocondensation reaction between 2-amino-5-chloropyrazine and a suitable three-carbon electrophile, followed by a regioselective bromination.
Experimental Protocol:
-
Step 1: Synthesis of 6-chloroimidazo[1,2-a]pyrazine
-
To a solution of 2-amino-5-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[4]
-
Add a base, such as sodium bicarbonate or triethylamine (1.2 eq), to the reaction mixture.[4]
-
Heat the mixture to reflux (typically around 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 6-chloroimidazo[1,2-a]pyrazine.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine
-
Dissolve the purified 6-chloroimidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution, ensuring the temperature remains low.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Bromo-6-chloroimidazo[1,2-a]pyrazine.
-
Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors
The di-halogenated nature of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine makes it an ideal starting point for introducing molecular diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This has led to its use in the development of inhibitors for two key therapeutic targets: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
ENPP1 Inhibitors and the cGAS-STING Pathway
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[5][6] The cGAS-STING pathway is a critical component of the innate immune system, detecting the presence of cytosolic DNA (a sign of viral infection or cellular damage) and initiating an immune response through the production of type I interferons.[7]
ENPP1 hydrolyzes the second messenger molecule cyclic GMP-AMP (cGAMP), which is produced by cGAS and is essential for the activation of STING.[5][7] By inhibiting ENPP1, the concentration of cGAMP increases, leading to enhanced STING activation and a more robust anti-tumor or anti-viral immune response.[8] Consequently, ENPP1 inhibitors are being actively investigated as a novel class of cancer immunotherapeutics.
AMPA Receptor Negative Allosteric Modulators
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate receptor in the central nervous system, mediating the majority of fast excitatory neurotransmission.[9][10] The proper functioning of AMPA receptors is crucial for synaptic plasticity, learning, and memory.[10] However, excessive AMPA receptor activity can lead to excitotoxicity, a process implicated in various neurological disorders, including epilepsy and ischemic brain injury.
Negative allosteric modulators (NAMs) of AMPA receptors are compounds that bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.[[“]] This provides a mechanism to dampen excessive neuronal excitation without completely blocking synaptic transmission. The imidazo[1,2-a]pyrazine scaffold, derived from 3-Bromo-6-chloroimidazo[1,2-a]pyrazine, has been identified as a promising core structure for the development of potent and selective AMPA receptor NAMs.
Conclusion
3-Bromo-6-chloroimidazo[1,2-a]pyrazine has emerged as a strategically important intermediate in medicinal chemistry and drug discovery. Its well-defined structure, coupled with the potential for selective chemical modifications at its bromo and chloro substituents, provides a robust platform for the synthesis of diverse compound libraries. The successful application of this scaffold in the development of potent ENPP1 inhibitors for cancer immunotherapy and selective AMPA receptor negative allosteric modulators for neurological disorders underscores its significant therapeutic potential. As research into these and other biological targets continues, the demand for versatile and well-characterized building blocks like 3-Bromo-6-chloroimidazo[1,2-a]pyrazine is set to grow, paving the way for the discovery of next-generation therapeutics.
References
- Wang, C., et al. (2024). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Oncology Letters, 27(1), 1.
- Le, T. M., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 120(52), e2311818120.
- Le, T. M., et al. (2023).
- Ghaffari, F., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192.
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- Guntupalli, S., et al. (2017). Regulation of AMPA Receptor Trafficking by Protein Ubiquitination. Frontiers in Molecular Neuroscience, 10, 344.
- Varela-Vargas, A., et al. (2022). AMPA Receptor Function in Hypothalamic Synapses. Frontiers in Endocrinology, 12, 818817.
- Zakharova, E., et al. (2020). Modulation of AMPA Receptors by Nitric Oxide in Nerve Cells. International Journal of Molecular Sciences, 21(3), 992.
- Watson, J. F., & Greger, I. H. (2020). AMPA Receptors. eLS, 1-11.
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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